2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid
Overview
Description
“2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid” is a compound that has been mentioned in the context of anticancer activity . It is a compound that incorporates furan and 1,3,4-thiadiazole ring systems .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, new sugar hydrazones incorporating furan and/or 1,3,4-thiadiazole ring systems were synthesized by reaction of the corresponding hydrazide with different aldose sugars . Heterocyclization of the formed hydrazones afforded the derived acyclic nucleoside analogues possessing the 1,3,4-oxadiazoline as modified nucleobase via acetylation followed by the heterocyclization process .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C9H7NO3S/c11-8(12)3-7-5-14-9(10-7)6-1-2-13-4-6/h1-2,4-5H,3H2,(H,11,12)
. This indicates that the compound contains 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 209.23 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Pharmacological Properties
- Thiazolidinone Derivatives Synthesis : Derivatives of naphtho[2,1-b]furan, including compounds structurally related to "2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid," have been synthesized and examined for antimicrobial and anthelmintic activities. These compounds were also evaluated for anti-inflammatory and diuretic activities, indicating the potential of furan-thiazol derivatives in developing therapeutic agents (Vagdevi et al., 2006).
Structural and Spectroscopic Studies
- Tautomeric Forms Recognition : The study of tautomeric recognition of compounds, including 4-[3-(2-methyl-furan-3-yl)-5-thioxo-1,2,4-triazolin-4-yl]acetic acid, showcases the utility of NMR spectroscopy in identifying structural forms. This emphasizes the importance of spectroscopic techniques in elucidating the structure of complex organic compounds and their tautomers (Siwek et al., 2008).
Anticancer Activity
- Anticancer Derivatives Synthesis : The synthesis of thiazolidinone derivatives containing furan moiety, including those structurally related to "this compound," demonstrated moderate to strong antiproliferative activity against human leukemia cell lines. This underlines the significance of furan-thiazole derivatives in anticancer research (Chandrappa et al., 2009).
Chemical Reactivity and Modifications
- Thiadiazole Ring Opening : Studies on the derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid, which share a similar furan-thiazole backbone, revealed insights into the reactivity under base catalysis. This research contributes to the understanding of the chemical behavior of thiazole and furan-containing compounds under different conditions (Maadadi et al., 2017).
Nucleophilic Substitution Reactions
- Reactivity with Nucleophiles : The study on ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate's reactions with various nucleophiles highlights the versatility of furan-thiazole compounds in organic synthesis. It demonstrates how these compounds can undergo various transformations, providing insights into designing new synthetic pathways for functionalized molecules (Maadadi et al., 2016).
Safety and Hazards
The safety information for “2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid” indicates that it has the GHS07 pictogram, with hazard statements H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives and furan derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can undergo electrophilic substitution due to excessive π-electrons delocalization , which may influence its interaction with its targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a wide range of pathways .
Result of Action
Similar compounds have been found to exhibit a broad spectrum of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Action Environment
It’s known that similar compounds should be stored in a dry, cool, and well-ventilated place, away from fire sources and oxidants .
Properties
IUPAC Name |
2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-8(12)3-7-5-14-9(10-7)6-1-2-13-4-6/h1-2,4-5H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKWQASCXRSDHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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